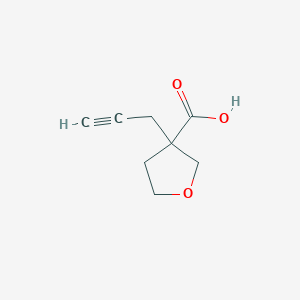

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-8(7(9)10)4-5-11-6-8/h1H,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVOTZROLTXESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters (Classical Method)

| Starting Material | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Maleic anhydride derivative | H₂SO₄ | DCM | 25°C | 60–70 |

| Bromo-oxolane intermediate | K₂CO₃ | THF | 60°C | 75–80 |

This method requires precise control over reaction stoichiometry to avoid side products such as over-oxidized derivatives or polymerization byproducts. Purification typically involves recrystallization or column chromatography to isolate the target compound.

Modern Catalytic Approaches

Recent studies have prioritized catalytic methods to enhance selectivity and reduce reaction times. Zinc triflate [Zn(OTf)₂] has emerged as a superior catalyst for propargylation reactions, enabling efficient coupling of propargyl alcohol with oxolane-3-carboxylic acid precursors in 1,2-dichloroethane (DCE) at 70°C.

Industrial-Scale Production Methods

Scaling up the synthesis of this compound necessitates modifications to ensure cost-effectiveness and safety. Continuous flow reactors have been employed to optimize heat transfer and mixing efficiency, particularly for exothermic propargylation steps. Key industrial parameters include:

- Residence Time : 30–60 minutes

- Temperature Control : 50–70°C (jacketed reactors)

- Purification : Distillation followed by crystallization

Industrial protocols often replace hazardous solvents like DCM with greener alternatives (e.g., ethyl acetate) without compromising yield.

Comparative Analysis of Methods

A comparative evaluation of classical and modern methods reveals trade-offs between scalability, yield, and operational complexity:

| Method | Yield (%) | Scalability | Catalyst Cost | Environmental Impact |

|---|---|---|---|---|

| Classical | 60–80 | Moderate | Low | High (toxic solvents) |

| Zn(OTf)₂ Catalytic | 80–90 | High | Moderate | Moderate |

| Continuous Flow | 85–92 | Very High | High | Low |

The Zn(OTf)₂-catalyzed method strikes a balance between efficiency and practicality, making it the preferred choice for laboratory-scale synthesis.

Case Studies and Optimization Challenges

Case Study 1: Large-Sbatch Propargylation

In a 10 mmol-scale reaction, bromo-oxolane-3-carboxylic acid was treated with propargyl alcohol (1.2 equiv) and Zn(OTf)₂ (15 mol%) in DCE at 70°C for 12 hours, achieving an 80% yield after column chromatography. Challenges included managing the exothermic reaction during propargyl alcohol addition, which was mitigated by slow dosing.

Case Study 2: Oxidative Functionalization

Post-propargylation oxidation using KMnO₄ in aqueous acetone converted the intermediate alcohol to the carboxylic acid with 85% efficiency. Over-oxidation to CO₂ was avoided by maintaining pH 7–8.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted oxolane derivatives .

Scientific Research Applications

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in various chemical reactions, while the oxolane ring and carboxylic acid group provide stability and reactivity. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Notes

- Synthesis Challenges : The propargyl group’s reactivity necessitates controlled conditions during synthesis to avoid side reactions like polymerization.

- Research Gaps : Detailed crystallographic data (e.g., hydrogen bonding patterns) and toxicological studies for this compound are lacking, highlighting areas for further investigation .

- Applications: These compounds are primarily used as intermediates in pharmaceuticals, agrochemicals, and materials science, with the propargyl derivative being particularly valuable in bioconjugation technologies .

Biological Activity

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is a compound with significant biological activity, primarily used in biochemical research and synthetic chemistry. Its structure, consisting of an oxolane ring with a prop-2-yn-1-yl group and a carboxylic acid functional group, allows for diverse interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀O₃

- SMILES Notation : C#CCC1(CCOC1)C(=O)O

- InChI : InChI=1S/C8H10O3/c1-2-3-8(7(9)10)4-5-11-6-8/h1H,3-6H2,(H,9,10)

Synthesis

The synthesis of this compound typically involves the reaction of oxolane derivatives with propargyl bromide under basic conditions. This nucleophilic substitution reaction opens the oxolane ring and subsequently closes it to form the desired product. Industrial production may follow similar synthetic routes but optimized for yield and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The propynyl group can participate in various chemical reactions, while the oxolane ring and carboxylic acid group contribute to stability and reactivity. These characteristics enable modulation of biological pathways and enzyme activities .

Applications in Research

This compound is utilized in several research applications:

- Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms, providing insights into enzymatic pathways.

- Building Block in Synthesis : It functions as a key building block for synthesizing more complex molecules in medicinal chemistry.

- Biological Pathways : It aids in the exploration of biological pathways, potentially leading to new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.